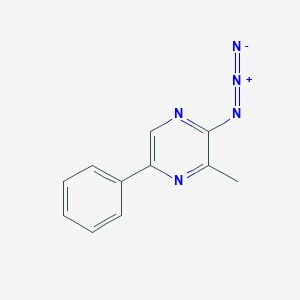
2-Azido-3-methyl-5-phenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-methyl-5-phenylpyrazine is a chemical compound belonging to the class of azides, characterized by the presence of an azido group (-N₃) attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-chloro-3-methyl-5-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the safety and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-3-methyl-5-phenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Major Products:
Reduction: 2-Amino-3-methyl-5-phenylpyrazine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Azido-3-methyl-5-phenylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-Azido-3-methyl-5-phenylpyrazine largely depends on its ability to undergo azide-alkyne cycloaddition reactions, forming triazoles. This reaction is catalyzed by copper(I) ions (CuAAC) and is widely used in click chemistry . The azido group acts as a reactive site, enabling the compound to form stable triazole rings, which can interact with various molecular targets and pathways.
Comparison with Similar Compounds
- 2-Azido-3-methylpyrazine
- 2-Azido-5-phenylpyrazine
- 3-Azido-5-phenylpyrazine
Comparison: 2-Azido-3-methyl-5-phenylpyrazine is unique due to the presence of both a methyl and a phenyl group on the pyrazine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different electronic properties and steric effects, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
83505-87-7 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-azido-3-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(15-16-12)13-7-10(14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
WJPGASFCTWFWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1N=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dihydro-11H-11lambda~6~-pyrrolo[2,3-c]phenothiazine-11,11-dione](/img/structure/B14421115.png)
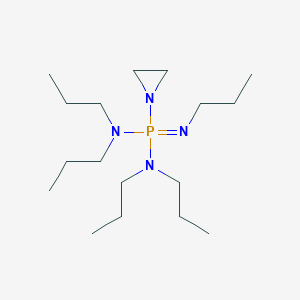
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
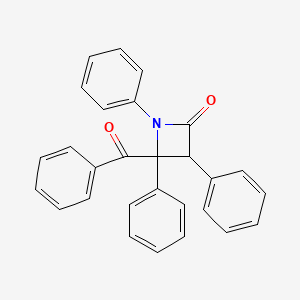
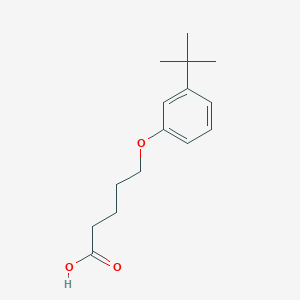
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
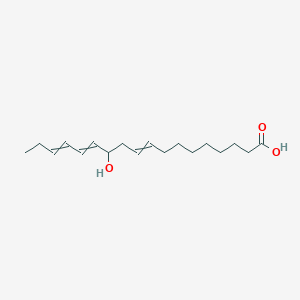
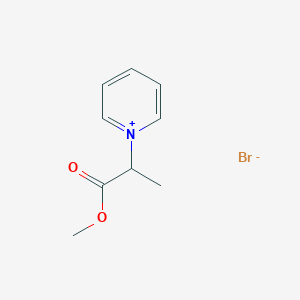
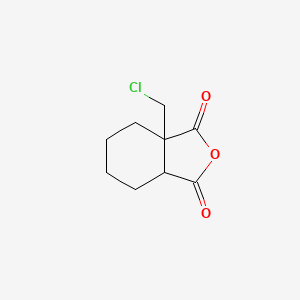
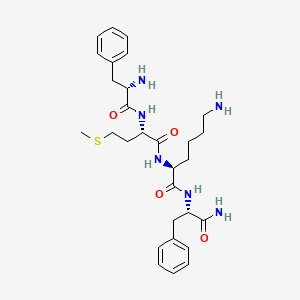

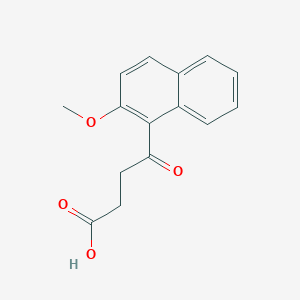
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
